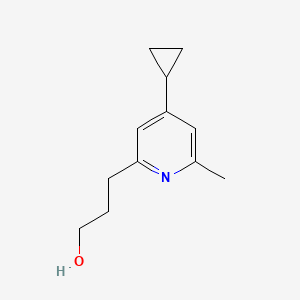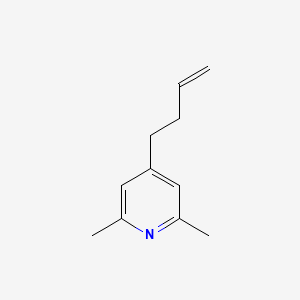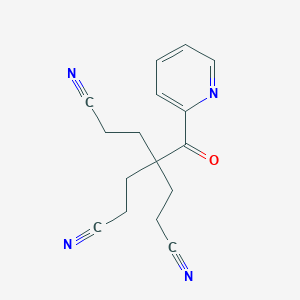
N,N'-Bis(4-methyl-2-pyridinyl)-methanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine: is an organic compound characterized by the presence of two pyridine rings substituted with methyl groups at the 4-position, connected through a methanediamine linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with a diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the methanediamine linkage.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine rings.
科学的研究の応用
N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine has several scientific research applications, including:
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound may serve as a building block for the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine involves its interaction with molecular targets through coordination bonds, hydrogen bonding, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N,N’-Bis(4-methyl-2-pyridinyl)ethanediamide
- N,N-Bis(4-methyl-2-pyridinyl)thiourea
- N,N-Bis[2-(4-pyridinyl)ethyl]hydroxylamine
Uniqueness
N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine is unique due to its specific structural features, such as the methanediamine linkage and the presence of methyl-substituted pyridine rings. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
N,N'-bis(4-methylpyridin-2-yl)methanediamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-10-3-5-14-12(7-10)16-9-17-13-8-11(2)4-6-15-13/h3-8H,9H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONPXCQZLJPUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCNC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Methyl-4-(3-{[3-(2-methylpyridin-4-yl)propyl]sulfanyl}propyl)pyridine](/img/structure/B7780519.png)





![[4-(Pyridin-4-yl)oxan-4-yl]methanol](/img/structure/B7780586.png)

